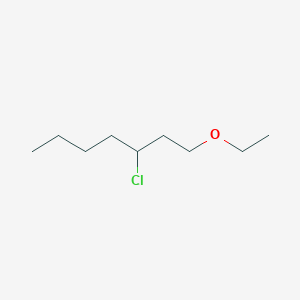
3-Chloro-1-ethoxyheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-ethoxyheptane is an organic compound with the molecular formula C9H19ClO. It is a chlorinated ether, characterized by a heptane backbone with a chlorine atom at the third position and an ethoxy group at the first position. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-ethoxyheptane typically involves the chlorination of 1-ethoxyheptane. This can be achieved through the reaction of 1-ethoxyheptane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-ethoxyheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thioethers.
Elimination Reactions: Alkenes such as 1-ethoxyheptene.
Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.
Scientific Research Applications
3-Chloro-1-ethoxyheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination reactions.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Medicine: It may serve as a precursor for the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent or reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-ethoxyheptane in chemical reactions involves the interaction of the chlorine atom and the ethoxy group with various reagents. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The ethoxy group can undergo oxidation to form reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
3-Chloro-1-methoxyheptane: Similar structure but with a methoxy group instead of an ethoxy group.
3-Bromo-1-ethoxyheptane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-3-ethoxyheptane: Isomer with the chlorine and ethoxy groups at different positions.
Uniqueness: 3-Chloro-1-ethoxyheptane is unique due to the specific positioning of the chlorine and ethoxy groups, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and an ethoxy group allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.
Properties
CAS No. |
65601-96-9 |
|---|---|
Molecular Formula |
C9H19ClO |
Molecular Weight |
178.70 g/mol |
IUPAC Name |
3-chloro-1-ethoxyheptane |
InChI |
InChI=1S/C9H19ClO/c1-3-5-6-9(10)7-8-11-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
ZCVWRLUBRFVMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCOCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















